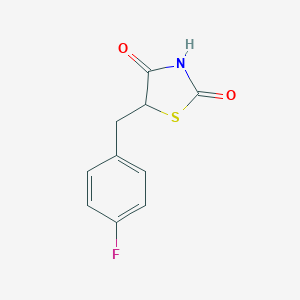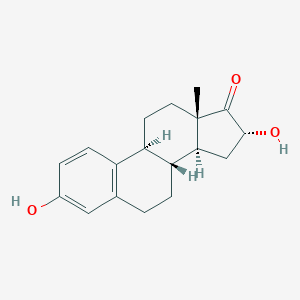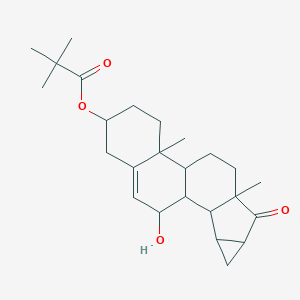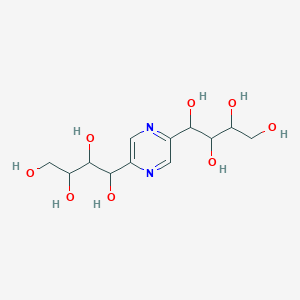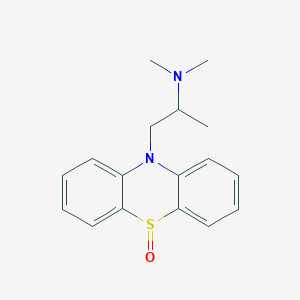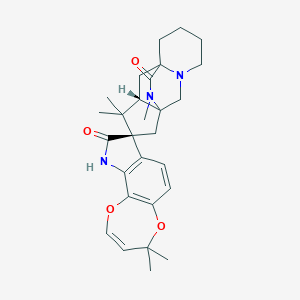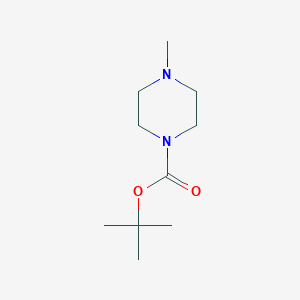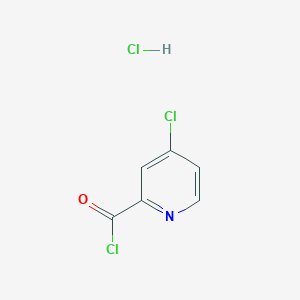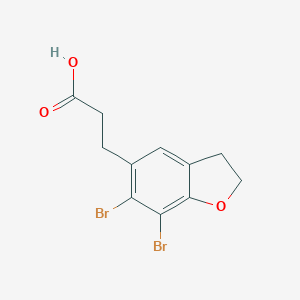
3-(6,7-二溴-2,3-二氢苯并呋喃-5-基)丙酸
描述
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid is a chemical compound with the molecular formula C11H10Br2O3 It is characterized by the presence of a benzofuran ring substituted with bromine atoms at positions 6 and 7, and a propanoic acid group at position 5
科学研究应用
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals or materials.
作用机制
Target of Action
It is suggested to be a receptor agonist , which means it binds to a specific receptor and activates the receptor to produce a biological response.
Mode of Action
As an agonist, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid likely interacts with its target receptor by binding to the active site of the receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the receptor and the initiation of a series of biochemical reactions .
Biochemical Pathways
As a receptor agonist, it is likely to influence the signaling pathways associated with its target receptor .
Result of Action
As a receptor agonist, it is likely to induce a biological response upon binding to its target receptor .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid . These factors can affect the compound’s solubility, stability, and interaction with its target receptor.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the benzofuran ring.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce dehalogenated or hydrogenated derivatives .
相似化合物的比较
Similar Compounds
- 3-(6,7-dichloro-2,3-dihydrobenzofuran-5-yl)propanoic Acid
- 3-(6,7-difluoro-2,3-dihydrobenzofuran-5-yl)propanoic Acid
- 3-(6,7-diiodo-2,3-dihydrobenzofuran-5-yl)propanoic Acid
Uniqueness
The uniqueness of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid lies in its specific bromine substitutions, which confer distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. These differences can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications .
属性
IUPAC Name |
3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c12-9-6(1-2-8(14)15)5-7-3-4-16-11(7)10(9)13/h5H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDCBSDUAYMTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=C(C=C21)CCC(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452356 | |
| Record name | 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-76-9 | |
| Record name | 6,7-Dibromo-2,3-dihydro-5-benzofuranpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)
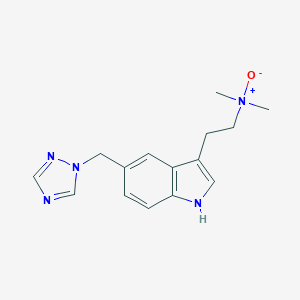
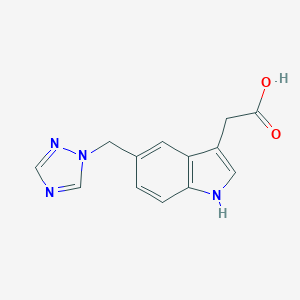
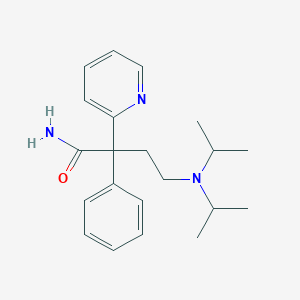
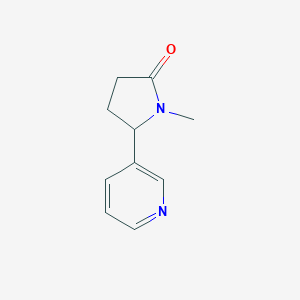
![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)
